
Monopentyl Phthalate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monopentyl Phthalate-d4 is a compound used in scientific research . It is also known as 1,2- (Benzene-d4)dicarboxylic Acid 1-Pentyl Ester; 1,2- (Benzene-d4)dicarboxylic Acid Monopentyl Ester; Phthalic Acid-d4 Monopentyl Ester; Phthalic Acid-d4 Pentyl Ester .
Synthesis Analysis
A gas chromatography-mass spectrometry (GC–MS) method has been developed to determine polar and thermally unstable phthalate metabolites . This method allows for the elimination of derivatization agents, reduction of toxic waste production, and simplification of the analytical procedure .Chemical Reactions Analysis
The GC–MS method mentioned above can be used to analyze the chemical reactions of Monopentyl Phthalate-d4 . This method investigates injection parameters, chromatographic separation, and MS detection/identification .Physical And Chemical Properties Analysis
Monopentyl Phthalate-d4 has a molecular formula of C13H16O4, an average mass of 236.264 Da, and a monoisotopic mass of 236.104858 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 376.0±25.0 °C at 760 mmHg, and a flash point of 140.1±16.7 °C .Mecanismo De Acción
Phthalates, including Monopentyl Phthalate-d4, are known to disrupt the endocrine system and can induce neurological disorders . They interact with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Safety and Hazards
Direcciones Futuras
The future directions of Monopentyl Phthalate-d4 research could involve further investigation into its toxicity mechanism to comprehend its harmful effect on human health . Additionally, the development of more advanced methods for determining phthalate metabolites could be a potential area of focus .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Monopentyl Phthalate-d4 can be achieved through the esterification of phthalic anhydride with pentanol-d4 in the presence of a catalyst.", "Starting Materials": ["Phthalic anhydride", "Pentanol-d4", "Catalyst"], "Reaction": [ "Add phthalic anhydride and pentanol-d4 to a reaction flask", "Add a catalyst such as sulfuric acid or p-toluenesulfonic acid to the reaction mixture", "Heat the reaction mixture to reflux and stir for several hours", "Allow the mixture to cool and then extract the product with a suitable solvent such as diethyl ether", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the product" ] } | |
Número CAS |
1794756-28-7 |
Nombre del producto |
Monopentyl Phthalate-d4 |
Fórmula molecular |
C13H16O4 |
Peso molecular |
240.291 |
Nombre IUPAC |
2,3,4,5-tetradeuterio-6-pentoxycarbonylbenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)/i4D,5D,7D,8D |
Clave InChI |
FPGPRAKRYDSZAW-YBNXMSKUSA-N |
SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Sinónimos |
1,2-(Benzene-d4)dicarboxylic Acid 1-Pentyl Ester; 1,2-(Benzene-d4)dicarboxylic Acid Monopentyl Ester; Phthalic Acid-d4 Monopentyl Ester; Phthalic Acid-d4 Pentyl Ester; Mono-n-pentyl Phthalate-d4; Monoamyl Phthalate-d4; MPP-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B586208.png)
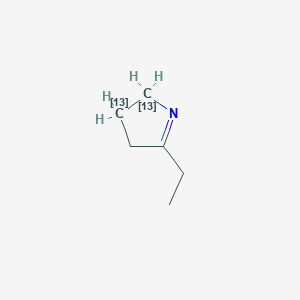
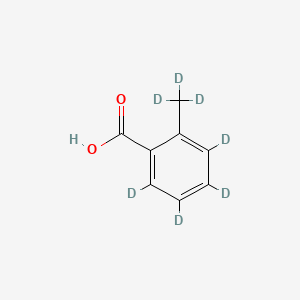
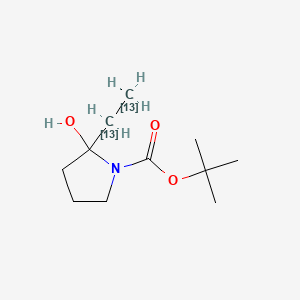
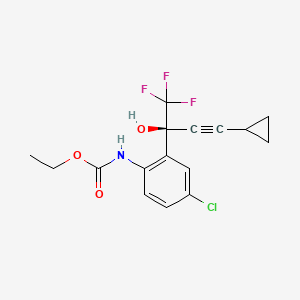
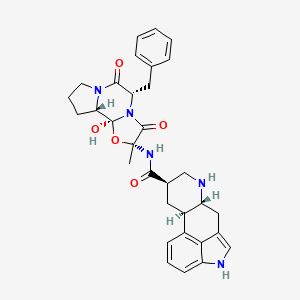
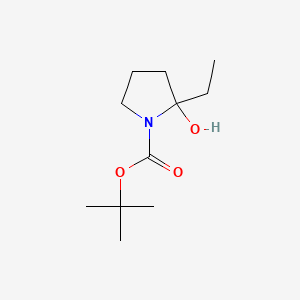
![N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586223.png)
![N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586225.png)